molecular formula C6H5F3N4 B1395300 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile CAS No. 1082745-56-9

5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1395300
M. Wt: 190.13 g/mol
InChI Key: UXWUCQWZFVTTEN-UHFFFAOYSA-N
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-(2,2,2-trifluoroethyl)hydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.60 (s, 1H), 4.59 (m, 2H), 4.40 (brs, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1N(C2C=CC=CC=2OC)[N:5]=[CH:4][C:3]=1[C:15]#N.[F:17][C:18]([F:23])([F:22])[CH2:19][NH:20][NH2:21]>>[NH2:5][C:4]1[N:20]([CH2:19][C:18]([F:23])([F:22])[F:17])[N:21]=[CH:15][C:3]=1[C:2]#[N:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CNN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1CC(F)(F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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